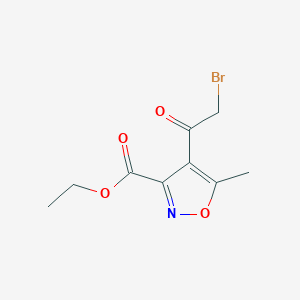

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Unfortunately, specific data on the molecular structure analysis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is not available in the current literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Biomimetic Synthesis of α-cyclopiazonic Acid : The molecule is used in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are crucial starting materials for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This process involves a reaction sequence starting from ethyl acetoacetate, emphasizing its utility in complex organic syntheses (Moorthie et al., 2007).

One-Pot Synthesis of Polyhydroquinoline Derivatives : It is utilized in a halogen-free, one-pot synthesis method as a catalyst. This approach is clean and simple, yielding high-yield products over a short reaction time, highlighting its efficiency in facilitating organic reactions (Khaligh, 2014).

Microwave-Assisted Synthesis in Organic Chemistry : This compound plays a role in the microwave-assisted synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are advantageous due to time reduction and yield improvements, demonstrating its utility in modern, efficient synthetic strategies (Youssef & Amin, 2012).

Lateral Lithiation in Organic Synthesis : The compound is involved in lateral lithiation processes, particularly in the synthesis of AMPA glutamate neurotransmitter analogs. This showcases its role in the creation of bioactive molecules and potential pharmaceuticals (Burkhart et al., 2001).

Biological and Medicinal Applications

Anticancer and Immunomodulatory Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a derivative, has been shown to exhibit significant inhibitory activities against colon and hepatocellular carcinoma cells, demonstrating its potential in cancer research and therapy (Abdel‐Aziz et al., 2009).

Synthesis of Potential Glycine Site Antagonists : Its derivatives are synthesized for potential use as glycine site N-methyl-D-aspartate receptor antagonists, indicating its relevance in neuropharmacology and the development of drugs targeting the central nervous system (Fabio & Pentassuglia, 1998).

Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, synthesized using this compound, have been studied as corrosion inhibitors for mild steel in industrial processes. Their efficiency and the ability to form protective films on metal surfaces highlight their industrial applications (Dohare et al., 2017).

Wirkmechanismus

Target of Action

Compounds with a 2-bromoacetyl group, such as this one, have been found to interact with prostaglandin g/h synthase 1 .

Mode of Action

The presence of the 2-bromoacetyl group suggests that it may act as an electrophile, reacting with nucleophilic sites on its target proteins .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various bioactive heterocyclic scaffolds .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance its lipophilicity, which may improve its absorption and distribution .

Result of Action

Based on its structural similarity to other 2-bromoacetyl compounds, it may have potential therapeutic applications .

Action Environment

The action of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by pH. It has been observed that similar compounds are sensitive to pH and can exhibit different characteristics under different pH conditions .

Safety and Hazards

Based on the safety data sheet for a similar compound, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with care, using protective equipment and in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQBVLQEMIRZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)